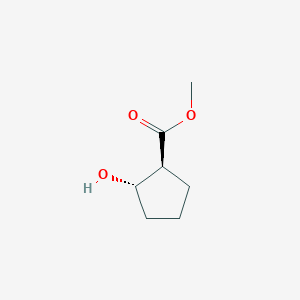
Cyclopentanecarboxylic acid,2-hydroxy-,methyl ester,(1S,2S)-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S,S)-2-hydroxycyclopentanecarboxylate is an organic compound with a cyclopentane ring structure, featuring a hydroxyl group and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (S,S)-2-hydroxycyclopentanecarboxylate typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through various methods, including cyclization reactions.
Hydroxyl Group Introduction: The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents.
Carboxylate Ester Formation: The carboxylate ester is formed through esterification reactions, typically involving the reaction of a carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of methyl (S,S)-2-hydroxycyclopentanecarboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (S,S)-2-hydroxycyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (S,S)-2-hydroxycyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl (S,S)-2-hydroxycyclopentanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in its binding affinity and reactivity. The compound may participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (R,R)-2-hydroxycyclopentanecarboxylate: A stereoisomer with different spatial arrangement of atoms.
Cyclopentanecarboxylic acid: Lacks the hydroxyl and ester groups.
Cyclopentanol: Contains a hydroxyl group but lacks the carboxylate ester.
Uniqueness
Methyl (S,S)-2-hydroxycyclopentanecarboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can lead to different biological activities and chemical properties compared to its isomers and structurally similar compounds.
Eigenschaften
CAS-Nummer |
122332-63-2 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
methyl (1S,2S)-2-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
XMPIOOIEGQJDKJ-WDSKDSINSA-N |
SMILES |
COC(=O)C1CCCC1O |
Isomerische SMILES |
COC(=O)[C@H]1CCC[C@@H]1O |
Kanonische SMILES |
COC(=O)C1CCCC1O |
Synonyme |
Cyclopentanecarboxylic acid, 2-hydroxy-, methyl ester, (1S,2S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















